

An In-depth Technical Guide to 1-Oxaspiro[2.5]octane

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Compound of Interest

Compound Name: 1-Oxaspiro[2.5]octane

Cat. No.: B086694

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Abstract

This technical guide provides a comprehensive overview of **1-Oxaspiro[2.5]octane** (CAS Number: 185-70-6), a valuable spirocyclic epoxide intermediate in organic synthesis. The document details its chemical and physical properties, safety and handling information, and spectroscopic characteristics. A thorough, step-by-step experimental protocol for its synthesis via the Corey-Chaykovsky reaction is provided. Furthermore, this guide explores its current and potential applications in pharmaceuticals, fragrances, and material science, including its noted, though not fully elucidated, biological activities such as immunosuppression.

Chemical Identity and Properties

1-Oxaspiro[2.5]octane, also known as methylenecyclohexane oxide, is a bicyclic organic compound featuring a cyclohexane ring fused to an oxirane (epoxide) ring through a common spiro carbon atom.^[1] This strained three-membered ring imparts significant reactivity, making it a versatile building block in synthetic chemistry.

General Information

Identifier	Value
CAS Number	185-70-6[2]
Molecular Formula	C ₇ H ₁₂ O[2]
Molecular Weight	112.17 g/mol [2]
IUPAC Name	1-oxaspiro[2.5]octane[2]
Synonyms	Methylenecyclohexane oxide, Cyclohexylidene oxide, Oxaspirooctane, Spirooxiranecyclohexane[2]

Physicochemical Properties

Property	Value	Source
Physical State	Colorless to light yellow liquid	TCI
Boiling Point	148 °C	TCI
62–63 °C at 37 mmHg	Organic Syntheses[1]	
Flash Point	27 °C	TCI
Density	0.94 g/cm ³ (at 20°C)	TCI
Refractive Index (n ²⁰ D)	1.4506	Organic Syntheses[1]
Solubility	More soluble in polar solvents (e.g., ethanol, acetone); limited solubility in nonpolar solvents (e.g., hexane).	

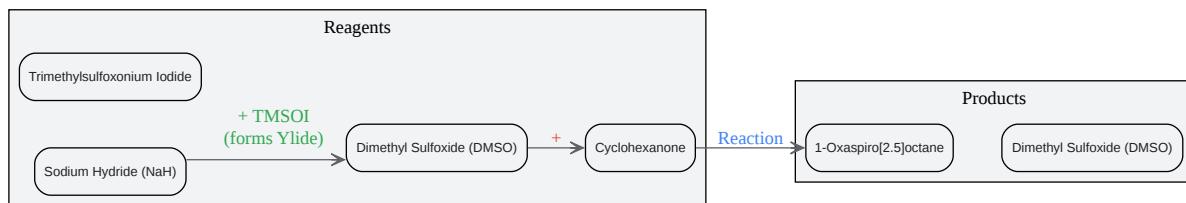
Synthesis of 1-Oxaspiro[2.5]octane

The most common and efficient synthesis of **1-Oxaspiro[2.5]octane** is achieved through the Corey-Chaykovsky reaction, which involves the treatment of cyclohexanone with a sulfur ylide. This method is notable for its direct conversion of a ketone to an epoxide. An alternative route is the epoxidation of methylenecyclohexane using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[1][3]

Experimental Protocol: Corey-Chaykovsky Reaction

The following protocol is adapted from a procedure published in Organic Syntheses.[\[1\]](#)

Reaction Scheme:



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Figure 1: Conceptual workflow for the Corey-Chaykovsky synthesis of **1-Oxaspiro[2.5]octane**.

Materials:

- Trimethylsulfoxonium iodide (48.4 g, 0.22 mole)
- Sodium hydride (NaH), 50% oil dispersion (10.6 g, 0.22 mole)
- Dimethyl sulfoxide (DMSO), dry (200 ml)
- Cyclohexanone (19.6 g, 0.2 mole)
- Petroleum ether
- Ether
- Saturated aqueous sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Preparation of the Ylide (Dimethyloxosulfonium methylide):
 - In a 500-ml, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, the sodium hydride dispersion is washed with petroleum ether to remove the mineral oil.
 - The flask is placed under a nitrogen atmosphere, and 200 ml of dry DMSO is added.
 - Trimethylsulfoxonium iodide is added in portions over 10-15 minutes. The temperature is maintained below 25°C with cooling.
 - After the addition is complete, the mixture is stirred at room temperature for an additional 15-20 minutes. The formation of the ylide is indicated by the cessation of hydrogen evolution.
- Reaction with Cyclohexanone:
 - The flask is cooled in an ice-water bath.
 - Cyclohexanone is added dropwise to the ylide solution over approximately 15 minutes, maintaining the internal temperature between 15-20°C.
 - After the addition, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.
 - The mixture is then heated to 50°C and maintained at this temperature for an additional hour.
- Work-up and Purification:
 - The reaction mixture is cooled to room temperature and then poured into 200 ml of ice-cold water.
 - The aqueous mixture is extracted three times with 100 ml portions of ether.

- The combined ether extracts are washed twice with 50 ml of water, once with 50 ml of saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate.
- The ether is removed by distillation at atmospheric pressure.
- The residue is distilled under reduced pressure to yield **1-Oxaspiro[2.5]octane**. The product typically distills at 62–63°C/37 mmHg.[1]

Spectroscopic and Analytical Data

Structural confirmation of **1-Oxaspiro[2.5]octane** is typically achieved through NMR and IR spectroscopy. A detailed structural and conformational analysis of **1-oxaspiro[2.5]octane** derivatives has been performed using ^1H , ^{13}C , and ^{15}N NMR spectroscopy.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Expected Chemical Shifts (δ , ppm)	Key Features
^1H NMR	~ 2.5 - 2.7	Singlet or AB quartet for the two protons of the oxirane ring (CH_2).
	~ 1.2 - 1.8	Multiplets for the ten protons of the cyclohexane ring.
^{13}C NMR	~ 50 - 60	Signal for the methylene carbon of the oxirane ring (CH_2).
	~ 60 - 70	Signal for the spiro carbon.
	~ 20 - 40	Signals for the carbons of the cyclohexane ring.

Note: Specific chemical shifts can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~ 3050 - 2990	C-H stretch of the epoxide ring.
~ 2930, 2860	Asymmetric and symmetric C-H stretching of the cyclohexane ring.
~ 1250	C-O-C symmetric stretch (ring breathing mode of epoxide).
~ 950 - 810	C-O-C asymmetric stretch of the epoxide ring.

Safety and Handling

1-Oxaspiro[2.5]octane is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources. It is also an irritant to the skin, eyes, and respiratory system.

GHS Hazard Information

Pictogram	Hazard Class	Hazard Statement
Flame	Flammable liquids (Category 3)	H226: Flammable liquid and vapor ^[2]
Exclamation Mark	Skin corrosion/irritation (Category 2)	H315: Causes skin irritation ^[2]
Serious eye damage/eye irritation (Category 2A)	H319: Causes serious eye irritation ^[2]	
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)	H335: May cause respiratory irritation ^[2]	

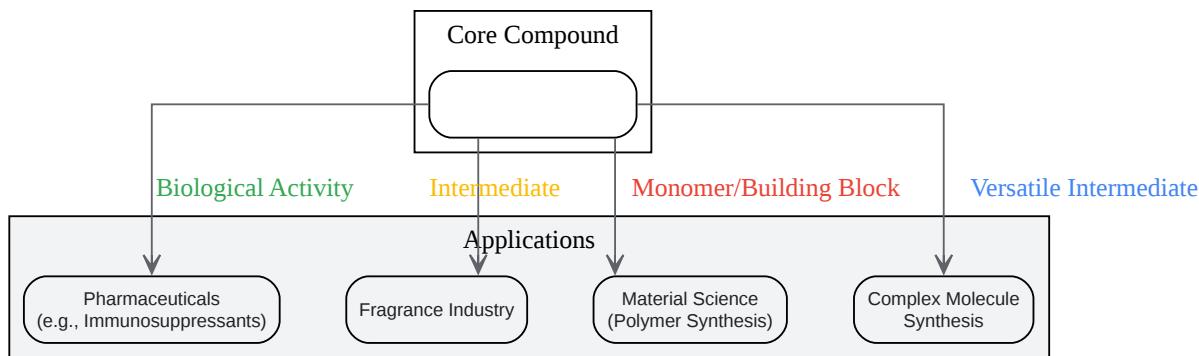
Handling and Storage

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Use in a fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material.

- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is recommended to store refrigerated (0-10°C).

Applications and Biological Activity

1-Oxaspiro[2.5]octane is primarily utilized as a synthetic intermediate. Its strained epoxide ring is susceptible to nucleophilic ring-opening reactions, allowing for the stereocontrolled introduction of two functional groups.



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Figure 2: Applications of **1-Oxaspiro[2.5]octane** as a versatile chemical intermediate.

Synthetic Intermediate

The reactivity of the epoxide ring allows for the synthesis of a wide range of more complex molecules, including natural products and pharmacologically active compounds.

Biological Activity

Some studies have suggested that **1-Oxaspiro[2.5]octane** and its derivatives possess biological activity. It has been reported to be a potent immunosuppressive agent, potentially through the inhibition of lymphocyte and neutrophil production. There are also mentions of potential anti-cancer properties. However, the specific molecular mechanisms and signaling

pathways underlying these activities have not been fully elucidated and require further investigation.

Conclusion

1-Oxaspiro[2.5]octane is a fundamentally important spiroepoxide with well-defined properties and established synthetic routes. Its utility as a reactive intermediate ensures its continued relevance in the fields of organic synthesis, medicinal chemistry, and material science. While preliminary reports on its biological activities are intriguing, further research is necessary to validate these findings and understand the mechanisms of action. This guide serves as a foundational resource for researchers working with or considering the use of this versatile compound.

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